N-(3-acetamidophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Description

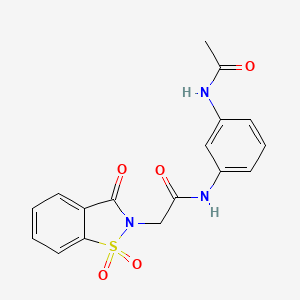

The compound N-(3-acetamidophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide features a benzothiazole-1,1,3-trioxo (saccharin-derived) moiety linked via an acetamide group to a 3-acetamidophenyl substituent. The 3-acetamidophenyl group may enhance solubility or metabolic stability compared to simpler aryl substituents .

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-11(21)18-12-5-4-6-13(9-12)19-16(22)10-20-17(23)14-7-2-3-8-15(14)26(20,24)25/h2-9H,10H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNWSYIKJDDXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the acylation of 3-aminophenyl with acetic anhydride to form 3-acetamidophenyl. This intermediate is then reacted with 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized benzothiazole derivative, while reduction could lead to a more reduced form of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetamidophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of benzothiazole compounds are often explored for their therapeutic potential, including their use as enzyme inhibitors or receptor modulators.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which N-(3-acetamidophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological activity being studied. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations:

- Electron-Donating vs. In contrast, the 4-nitro group (strong electron-withdrawing) may reduce solubility but increase stability .

- Hydrophobic Substituents : The 2-ethylphenyl analog () lacks polar groups, suggesting prioritization of lipophilicity for membrane permeability .

- Heterocyclic Modifications : Compound 20 () incorporates a furan ring, which may enhance binding to inflammatory targets via π-π stacking .

Analgesic Activity (SCP-1):

SCP-1 exhibits pharmacokinetic similarities to acetaminophen but with a shorter elimination half-life (t₁/₂ = 2.1 h vs. 2.5–4 h for acetaminophen), suggesting rapid clearance and reduced toxicity risks . The 4-hydroxyphenyl group likely facilitates phase II metabolism (glucuronidation/sulfation), akin to acetaminophen’s metabolic pathway .

Anti-Inflammatory Activity (Compound 20):

Compound 20 demonstrates inhibitory effects on interferon-mediated inflammation, attributed to the benzothiazole-trioxo moiety’s interaction with pro-inflammatory cytokines. The furan-methyl group may modulate selectivity for specific immune receptors .

Antimicrobial Potential (Structural Analogs):

While direct data for the target compound are lacking, analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () show structural similarities to β-lactam antibiotics, hinting at possible antimicrobial applications .

Structural and Crystallographic Insights

- Planarity and Dihedral Angles: In SCP-1, the benzothiazole-trioxo group is nearly planar (RMS deviation = 0.023 Å), with an 84.9° dihedral angle between the benzothiazole and phenol rings. This arrangement facilitates π-stacking (centroid-centroid distance = 3.93 Å) and hydrogen bonding, critical for solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.